2-[(6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]-N-(propan-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound appears to contain a piperazine ring, which is a common feature in many pharmaceuticals due to its ability to improve solubility and bioavailability . The methoxyphenyl group attached to the piperazine ring is also a common moiety in many bioactive compounds .
Molecular Structure Analysis
The compound contains several functional groups, including a piperazine ring, a pyran ring, and an acetamide group. These groups can participate in various chemical reactions and may interact with biological targets in specific ways .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the polar acetamide group and the piperazine ring could enhance the compound’s water solubility .Wissenschaftliche Forschungsanwendungen
Anticonvulsant Activity : A study by Aytemir, M., Çalış, Ü., & Özalp, M. (2004) synthesized derivatives of 4H-pyran-4-one, including compounds structurally similar to the requested compound. These derivatives showed potential as anticonvulsant agents, evaluated through maximal electroshock (MES) and subcutaneous Metrazol (scMet) seizure tests, along with neurotoxicity assessment using the rotorod toxicity test (Aytemir, Çalış, & Özalp, 2004).
Antimicrobial Activities : The same study also investigated the antimicrobial activities of these compounds against various bacteria and fungi. Some compounds demonstrated significant activity against all tested fungi (Aytemir, Çalış, & Özalp, 2004).
Synthesis and Biological Activity : Another research by Abu‐Hashem, A., Al-Hussain, S., & Zaki, M. (2020) involved synthesizing novel compounds derived from visnaginone and khellinone, which showed anti-inflammatory and analgesic activities. These compounds were screened as cyclooxygenase-1/ cyclooxygenase-2 (COX-1/COX-2) inhibitors (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Anti-ischemic Activity : Research by Jian-gang Zhong et al. (2018) synthesized cinnamide derivatives, including compounds structurally related to the requested compound, and found that these compounds displayed effective activities against neurotoxicity induced by glutamine in PC12 cells. Additionally, they showed a protective effect on cerebral infarction (Jian-gang Zhong et al., 2018).
Anxiolytic Drug Synthesis : A study by Narsaiah, A., & Nagaiah, B. (2010) presented an asymmetric synthesis of the anxiolytic drug Enciprazine, which includes the synthesis of a compound structurally similar to the one (Narsaiah & Nagaiah, 2010).
Wirkmechanismus
Eigenschaften
IUPAC Name |
2-[6-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O5/c1-16(2)23-22(27)15-30-21-14-29-17(12-19(21)26)13-24-8-10-25(11-9-24)18-6-4-5-7-20(18)28-3/h4-7,12,14,16H,8-11,13,15H2,1-3H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWPBYIDUZMEFOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)COC1=COC(=CC1=O)CN2CCN(CC2)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.